2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-5-(2,5-dimethylpyrrol-1-yl)pyrazol-1-yl]-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c1-16-8-9-17(2)28(16)23-21(18-10-12-20(25)13-11-18)14-26-29(23)24-27-22(15-30-24)19-6-4-3-5-7-19/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKWXZCBVKCVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (CAS: 956756-80-2) is a synthetic organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.89 g/mol. The structure features a thiazole ring, pyrazole moiety, and chlorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.89 g/mol |
| CAS Number | 956756-80-2 |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
Case Study:
A study published in Cancer Letters demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacteria and fungi. In vitro tests have shown efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a study conducted by Zhang et al., the compound displayed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. This compound has been evaluated for its anti-inflammatory effects, showing potential in reducing pro-inflammatory cytokines in cell cultures.
Mechanism:
The anti-inflammatory activity is suggested to occur via inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest moderate bioavailability with a half-life suitable for therapeutic applications.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole?
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors, followed by functionalization of the pyrazole and thiazole rings. For example:
- Step 1 : Formation of the pyrazole core via reaction of 4-(4-chlorophenyl)thiosemicarbazide with diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .
- Step 2 : Thiazole ring closure using Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. Optimized yields (78%) are achieved by controlling temperature (483–485 K) and solvent polarity .
- Key validation : Monitor reaction progress via TLC and confirm purity via melting point analysis .
How can spectroscopic and crystallographic methods characterize this compound?
- Spectroscopy :
- X-ray crystallography : Single-crystal diffraction (Mo/Kα radiation) confirms dihedral angles between aromatic rings (e.g., 45.2° between chlorophenyl and thiazole planes) and hydrogen-bonding networks (e.g., C–H···π interactions) .
What initial biological screening approaches are recommended for this compound?
- Antimicrobial assays : Use broth microdilution (MIC) against Staphylococcus aureus and E. coli (IC₅₀ values reported at 12–25 µM) .
- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, comparing activity to Celecoxib .
- Cytotoxicity : Screen against HeLa or MCF-7 cell lines using MTT assays (reported IC₅₀: 8–15 µM) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent effects :
- Methodology : Synthesize analogs with fluorophenyl, methoxy, or nitro substituents. Compare bioactivity trends using dose-response curves and molecular docking .
How can computational modeling guide target identification?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Key interactions include:
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
How to resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for anticancer activity (e.g., 8 µM vs. 25 µM) may arise from:
- Statistical validation : Perform triplicate experiments with ANOVA analysis (p < 0.05) .
Notes
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